![molecular formula C14H20N2O3 B4654351 1-[3-(4-nitrophenoxy)propyl]piperidine CAS No. 92374-75-9](/img/structure/B4654351.png)
1-[3-(4-nitrophenoxy)propyl]piperidine
Overview
Description
1-[3-(4-nitrophenoxy)propyl]piperidine, also known as NPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-nitrophenoxy)propyl]piperidine are still being studied, but it has been shown to have various effects on the central nervous system and immune system. In the central nervous system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to modulate neurotransmitter release and calcium signaling, which may lead to its potential use as a neuroprotective agent. In the immune system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-nitrophenoxy)propyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation is the lack of understanding of the full mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine, which may make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[3-(4-nitrophenoxy)propyl]piperidine. One direction is the further investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases. Another direction is the development of more selective sigma-1 receptor ligands based on the structure of 1-[3-(4-nitrophenoxy)propyl]piperidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine and its effects on various cellular processes.
Scientific Research Applications
1-[3-(4-nitrophenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, 1-[3-(4-nitrophenoxy)propyl]piperidine has been investigated for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that 1-[3-(4-nitrophenoxy)propyl]piperidine can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In medicinal chemistry, 1-[3-(4-nitrophenoxy)propyl]piperidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
properties
IUPAC Name |
1-[3-(4-nitrophenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-16(18)13-5-7-14(8-6-13)19-12-4-11-15-9-2-1-3-10-15/h5-8H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKRDOAGIIPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366096 | |
Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Nitrophenoxy)propyl]piperidine | |
CAS RN |
92374-75-9 | |
Record name | 1-[3-(4-nitrophenoxy)propyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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